3-Bromo-2-(difluoromethoxy)pyridine

Description

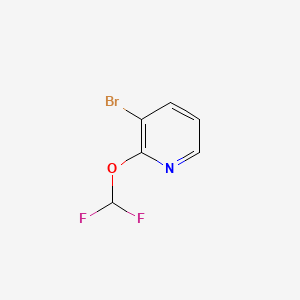

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQNVZVXSBNLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744763 | |

| Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-30-8 | |

| Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine (CAS 1214345-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(difluoromethoxy)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom with a difluoromethoxy group on a pyridine scaffold, make it a valuable building block for the synthesis of novel pharmaceutical agents. The difluoromethoxy moiety can serve as a lipophilic bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the available chemical data, a plausible synthetic approach, and potential applications of this compound in modern drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties have been reported by various chemical suppliers. Predicted data from computational models provide additional insights into its physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 1214345-30-8 | Multiple |

| Molecular Formula | C₆H₄BrF₂NO | [1] |

| Molecular Weight | 224.01 g/mol | Multiple |

| Appearance | Not specified (likely a liquid or solid) | - |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Store in a cool, dry, well-ventilated area | [2] |

| SMILES | C1=CC(=C(N=C1)OC(F)F)Br | [1] |

| InChI | InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | [1] |

| Predicted XlogP | 2.8 | [1] |

| Monoisotopic Mass | 222.94443 Da | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The introduction of the difluoromethyl group onto a hydroxyl moiety is a common transformation in medicinal chemistry. A typical procedure involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, under basic conditions.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Addition of Reagent: Sodium chlorodifluoroacetate (2.0-3.0 eq) is added to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Disclaimer: This is a proposed protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Spectroscopic Data (Predicted and Analogous Compounds)

Actual spectroscopic data for this compound is not publicly available. However, predicted mass spectrometry data and data from analogous compounds can provide an indication of the expected spectral characteristics.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of the target molecule are available.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.95171 | 134.7 |

| [M+Na]⁺ | 245.93365 | 147.2 |

| [M-H]⁻ | 221.93715 | 137.6 |

| [M+NH₄]⁺ | 240.97825 | 155.4 |

| [M+K]⁺ | 261.90759 | 136.9 |

| Data sourced from PubChem predictions.[1] |

NMR Spectroscopy

While specific NMR data for this compound is unavailable, the ¹H and ¹³C NMR spectra of the starting material, 3-Bromo-2-hydroxypyridine, are known.[3] The introduction of the difluoromethoxy group would be expected to shift the signals of the pyridine ring protons and carbons downfield. The difluoromethoxy group itself would exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a triplet in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-O-C stretching vibrations for the ether linkage, as well as strong C-F stretching bands. Aromatic C-H and C=C/C=N stretching and bending vibrations from the pyridine ring would also be present.

Reactivity and Applications in Drug Discovery

The chemical structure of this compound offers multiple avenues for synthetic diversification, making it a valuable building block in drug discovery programs.

Key Reactive Sites and Potential Transformations

-

Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

-

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium), generating a nucleophilic pyridine species that can react with various electrophiles.

-

Nucleophilic Aromatic Substitution (SNA_r): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under certain conditions, the bromine atom could be displaced by strong nucleophiles.

Role in Medicinal Chemistry

Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs.[4] The incorporation of a difluoromethoxy group is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The -OCHF₂ group is more lipophilic than a hydroxyl group and can act as a hydrogen bond acceptor. It is also generally more resistant to metabolic degradation.

Given these properties, this compound is a promising starting material for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, safety information for the closely related compound, 3-bromopyridine, can provide general guidance.

General Hazards (based on 3-bromopyridine): [5]

-

Flammable: Flammable liquid and vapor.

-

Toxicity: Harmful if swallowed.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

Researchers should always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the well-documented chemistry of related compounds highlight its potential in the field of drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in the development of new medicines.

References

- 1. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound [acrospharma.co.kr]

- 3. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR [m.chemicalbook.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Safety Profile of 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all institutional and regulatory safety protocols.

Introduction

3-Bromo-2-(difluoromethoxy)pyridine (CAS No. 1214345-30-8) is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research and development.[1][2] Its chemical structure, incorporating a bromine atom and a difluoromethoxy group on the pyridine ring, suggests that it may possess unique chemical reactivity and biological activity. This guide provides a summary of the available safety information for this compound and related analogues to assist researchers in its safe handling and use.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214345-30-8 | [1][2] |

| Molecular Formula | C6H4BrF2NO | [1][2] |

| Molecular Weight | 224.00 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | 97.00%+ | [3] |

| Storage | Store in a cool, dry, and well-ventilated area. Sealed in dry, Room Temperature. | [2][3] |

| Transportation | May require cold-chain transportation. | [1] |

Table 2: Hazard Information for Structurally Related Compounds

| Compound | CAS Number | Hazard Statements |

| 4-Bromo-2-(difluoromethoxy)pyridine | 832735-56-5* | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |

| 3-bromo-2-(2-fluorophenoxy)pyridine | 1215809-12-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |

| 3-Bromopyridine | 626-55-1 | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |

| 3-bromo-5-(difluoromethyl)-2-fluoropyridine | Not specified | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[7] |

Note: The CAS number provided in the source for 4-Bromo-2-(difluoromethoxy)pyridine appears to be incomplete.

Hazard Identification and Precautionary Measures

Based on the hazard classifications of structurally similar compounds, this compound should be handled with caution. The primary hazards are likely to be:

-

Acute Oral Toxicity: Harmful or toxic if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial. The following diagram outlines the recommended PPE for handling this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for this compound are not available. The following workflows are based on best practices for handling hazardous chemical liquids in a laboratory setting.

Standard Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Emergency Response Protocol: Spills

In the event of a spill, the following protocol, based on guidelines for similar chemicals, should be followed.[4]

First Aid Measures

The following first aid measures are based on the potential hazards inferred from related compounds.[4][5][6][7] Medical attention should be sought in all cases of significant exposure.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Biological Effects and Signaling Pathways

There is currently no publicly available information regarding the specific biological effects or signaling pathways associated with this compound. Given its intended use in drug development, it is plausible that it is designed to interact with specific biological targets, but this information is proprietary. Researchers should treat this compound as potentially biologically active and handle it with appropriate containment measures.

Conclusion

While a comprehensive safety profile for this compound is not yet publicly available, a review of its chemical structure and the properties of analogous compounds allows for a preliminary risk assessment. It should be handled as a potentially hazardous substance that is harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential. All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

- 1. 1214345-30-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 1214345-30-8 [m.chemicalbook.com]

- 3. This compound [acrospharma.co.kr]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aaronchem.com [aaronchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(difluoromethoxy)pyridine

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-(difluoromethoxy)pyridine, a valuable building block for researchers, scientists, and professionals in drug development. This document details a primary synthetic route, an alternative pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound is a substituted pyridine derivative incorporating both a bromine atom and a difluoromethoxy group. These structural features make it a significant intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The difluoromethoxy group can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and membrane permeability of drug candidates. The bromo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions. This guide focuses on the practical synthesis of this compound.

Primary Synthetic Route: Difluoromethoxylation of 3-Bromo-2-hydroxypyridine

The most direct and well-documented method for the synthesis of this compound proceeds via the difluoromethoxylation of 3-Bromo-2-hydroxypyridine. This starting material exists in a tautomeric equilibrium with 3-bromo-2(1H)-pyridinone. The reaction with a suitable difluoromethylating agent under basic conditions yields the desired product.

Signaling Pathway Diagram

Caption: Primary synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the primary synthetic route based on a 5 mmol scale reaction of 3-Bromo-2-hydroxypyridine.

| Parameter | Value |

| Starting Material | 3-Bromo-2-hydroxypyridine |

| Reagents | 2-Chloro-2,2-difluoroacetophenone, 30% aq. KOH |

| Solvent | Acetonitrile |

| Temperature | -78 °C to 80 °C |

| Reaction Time | 4 hours |

| Product Yield (Mass) | 488 mg |

| Product Yield (Percentage) | 43.4% |

Experimental Protocol

Materials:

-

3-Bromo-2-hydroxypyridine (870 mg, 5 mmol, 1 equiv.)

-

30% aqueous Potassium Hydroxide (KOH) solution (21 mL, 105 mmol, 21 equiv.)

-

Acetonitrile (20 mL)

-

2-Chloro-2,2-difluoroacetophenone

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Sodium sulfate

-

Silica gel

Procedure:

-

A mixture of 3-Bromo-2-hydroxypyridine (870 mg, 5 mmol, 1 equiv.) and 30% aqueous KOH solution (21 mL, 105 mmol, 21 equiv.) in acetonitrile (20 mL) is prepared in a pressure vessel.

-

The vessel is cooled to -78 °C, and 2-chloro-2,2-difluoroacetophenone is added.

-

The vessel is sealed and heated to 80 °C for 4 hours.

-

After cooling, the reaction mixture is diluted with 50 mL of MTBE.

-

The organic layer is collected, and the aqueous layer is extracted with MTBE (2 x 50 mL).

-

The combined organic layers are washed with water (50 mL), brine (50 mL), and dried over sodium sulfate.

-

The solvents are removed in vacuo.

-

The residue is purified by silica gel chromatography (12 g, ISCO) using a gradient of 0% to 50% ethyl acetate in hexanes to yield 488 mg of this compound.

Alternative Synthetic Route: Bromination of 2-(Difluoromethoxy)pyridine

An alternative approach to the synthesis of this compound involves a two-step process: first, the synthesis of 2-(difluoromethoxy)pyridine, followed by its bromination. While less direct, this route may be advantageous depending on the availability of starting materials.

Logical Relationship Diagram

Caption: Alternative two-step synthesis of this compound.

Conceptual Experimental Protocol

Step 1: Synthesis of 2-(Difluoromethoxy)pyridine This step would involve the reaction of 2-hydroxypyridine with a suitable difluoromethylating agent, such as chlorodifluoromethane or sodium chlorodifluoroacetate, in the presence of a base. The reaction conditions would need to be optimized to achieve a good yield of the 2-(difluoromethoxy)pyridine intermediate.

Step 2: Bromination of 2-(Difluoromethoxy)pyridine The 2-(difluoromethoxy)pyridine intermediate would then be subjected to bromination. A variety of brominating agents could be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity of the bromination would be a key consideration, aiming for substitution at the 3-position of the pyridine ring.

Characterization Data

While a detailed experimental protocol is available for the primary synthetic route, specific characterization data such as 1H NMR, 13C NMR, and mass spectrometry for the final product, this compound, are not extensively reported in the readily available literature. Researchers synthesizing this compound should perform full analytical characterization to confirm its identity and purity. Predicted mass spectrometry data for the [M+H]+ adduct is approximately 223.95171 m/z.

Conclusion

The synthesis of this compound is most reliably achieved through the direct difluoromethoxylation of 3-Bromo-2-hydroxypyridine. This technical guide provides a detailed protocol and quantitative data for this primary route. An alternative two-step pathway offers another potential synthetic strategy. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

An In-depth Technical Guide to the Reactivity of 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-Bromo-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethoxy group and the bromine atom at positions 2 and 3 of the pyridine ring, respectively, imparts unique reactivity to the molecule, making it a versatile scaffold for the synthesis of a diverse range of substituted pyridine derivatives. This document details the expected reactivity of this compound in key organic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-borylation. While specific experimental data for this exact molecule is limited in the current literature, this guide provides detailed experimental protocols and quantitative data from closely related analogues to serve as a practical resource for researchers in the field.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The pyridine core is a prevalent motif in numerous biologically active compounds, and the difluoromethoxy (-OCF₂H) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This guide explores the key facets of the reactivity of this important synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. It is anticipated that this compound will readily participate in this reaction to yield 3-aryl- or 3-vinyl-2-(difluoromethoxy)pyridine derivatives.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative

To a mixture of a 3-bromopyridine derivative (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75-95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-98 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85-99 |

Caption: Representative conditions for Suzuki-Miyaura coupling of 3-bromopyridines.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would allow for the synthesis of 3-amino-2-(difluoromethoxy)pyridine derivatives, which are important intermediates in medicinal chemistry.

Representative Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative

In an oven-dried Schlenk tube under an inert atmosphere, a 3-bromopyridine derivative (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos; 0.02-0.10 equiv.), and a strong base like NaOtBu or K₃PO₄ (1.4-2.0 equiv.) are combined in an anhydrous solvent such as toluene or 1,4-dioxane. The mixture is heated to 80-120 °C and stirred for 2-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[1]

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 60-90 |

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 70-95 |

| RuPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | 4 | 80-99 |

Caption: Representative conditions for Buchwald-Hartwig amination of 3-bromopyridines.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction would provide access to 3-alkynyl-2-(difluoromethoxy)pyridine derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds.

Representative Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine Derivative

A mixture of a 3-bromopyridine derivative (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.) is stirred in a solvent mixture of an amine base (e.g., Et₃N or DIPEA) and an organic solvent (e.g., THF or DMF). The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to afford the desired product.[2]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | 70-95 |

| Pd(OAc)₂/PPh₃/CuI | DIPEA | DMF | 80 | 4 | 75-98 |

| Pd(PPh₃)₄/CuI | Et₃N | Toluene | 70 | 8 | 65-90 |

Caption: Representative conditions for Sonogashira coupling of 3-bromopyridines.

Caption: Sonogashira Coupling Catalytic Cycle.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen atom and the difluoromethoxy group at the 2-position can activate the C-Br bond at the 3-position towards nucleophilic aromatic substitution, although this is generally less favorable than at the 2- or 4-positions. However, under forcing conditions or with highly activated nucleophiles, SₙAr reactions may be possible.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution on a Halopyridine

A halopyridine (1.0 equiv.) is dissolved in a suitable solvent (e.g., DMSO, DMF, or NMP). The nucleophile (1.1-2.0 equiv.) and a base (if necessary, e.g., K₂CO₃ or NaH) are added. The reaction mixture is heated to a temperature between 100 and 180 °C for several hours to days. The reaction progress is monitored by TLC or LC-MS. After cooling, the mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |

| R-OH | NaH | DMF | 120 | 24 |

| R-SH | K₂CO₃ | DMSO | 150 | 12 |

| R₂NH | - | NMP | 180 | 48 |

Caption: General conditions for SₙAr on halopyridines.

Caption: SₙAr Reaction Pathway.

Lithiation and Borylation

Halogen-metal exchange of this compound with an organolithium reagent, followed by trapping with an electrophile, provides a powerful method for the introduction of a variety of functional groups at the 3-position. A particularly useful transformation is the borylation to form the corresponding boronic acid or ester, which can then be used in Suzuki-Miyaura coupling reactions.

Representative Experimental Protocol: Lithiation-Borylation of a 3-Bromopyridine Derivative

To a solution of a 3-bromopyridine derivative (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or Et₂O) at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.1 equiv.) dropwise. The mixture is stirred at -78 °C for 1 hour to effect the halogen-metal exchange. A solution of triisopropyl borate (1.2 equiv.) in the same solvent is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with aqueous HCl, and the product boronic acid is extracted with an organic solvent or isolated by filtration.

| Reagent | Solvent | Temperature (°C) | Time (h) |

| n-BuLi, B(OiPr)₃ | THF | -78 to RT | 3 |

| s-BuLi, B(OiPr)₃ | Et₂O | -78 to RT | 3 |

| LDA, B(pin) | THF | -78 to RT | 4 |

Caption: General conditions for lithiation-borylation of 3-bromopyridines.

Caption: Lithiation-Borylation Workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex pyridine derivatives. Its reactivity is dominated by the C-Br bond at the 3-position, which readily undergoes a variety of palladium-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution at this position is challenging, it may be achievable under specific conditions. Furthermore, halogen-metal exchange offers a reliable route to the corresponding 3-lithiopyridine, which can be further functionalized. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this important molecule in their synthetic endeavors. It is important to note that the provided experimental protocols are based on analogous systems and may require optimization for this compound.

References

chemical structure of 3-Bromo-2-(difluoromethoxy)pyridine

An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable building block in modern organic and medicinal chemistry. The unique combination of a pyridine core, a bromine atom, and a difluoromethoxy group imparts specific physicochemical properties that make it an attractive intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. The pyridine scaffold is a prevalent feature in numerous biologically active compounds and approved drugs.[1][2] The bromine atom provides a reactive handle for various cross-coupling reactions, while the difluoromethoxy group is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, often enhancing metabolic stability, binding affinity, and cell membrane permeability of a parent molecule.[3] This guide provides a comprehensive overview of its chemical structure, properties, potential synthetic routes, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The molecular structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 2-position.

Caption: 2D representation of this compound.

The precise connectivity and spatial arrangement of atoms are captured by standard chemical identifiers such as its SMILES and InChIKey strings.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical characterization, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 1214345-30-8 | [4] |

| Molecular Formula | C₆H₄BrF₂NO | [5][6] |

| Molecular Weight | 224.00 g/mol | [5] |

| Monoisotopic Mass | 222.94443 Da | [6] |

| Purity | Typically ≥97% | [5] |

| InChI Key | NBQNVZVXSBNLGN-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC(=C(N=C1)OC(F)F)Br | [5][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated area; Inert atmosphere | [5] |

Experimental Protocols

Synthesis

While specific, detailed synthetic procedures for this compound are proprietary to chemical suppliers, a plausible route can be inferred from established methods for analogous compounds. The synthesis likely involves two key transformations: the bromination of the pyridine ring and the introduction of the difluoromethoxy group.

A potential synthetic approach could start from 2-hydroxy-3-bromopyridine. The difluoromethoxylation could be achieved by reacting the hydroxyl group with a difluoromethylating agent. For instance, a method for synthesizing a related isomer, 3-bromo-5-(difluoromethoxy)pyridine, involves reacting 3-bromopyridol with 2-chloro-2,2-difluoroacetophenone in the presence of a strong base like potassium hydroxide in a pressure vessel.[7]

Illustrative Experimental Protocol (Hypothetical):

-

Starting Material: 3-Bromo-2-hydroxypyridine.

-

Reagents: A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂Br) and a base (e.g., K₂CO₃, NaH) in an appropriate polar aprotic solvent (e.g., DMF, Acetonitrile).

-

Reaction Setup: To a stirred solution of 3-Bromo-2-hydroxypyridine and the base in the solvent under an inert atmosphere (e.g., Nitrogen or Argon), the difluoromethylating agent is added, potentially at a controlled temperature.

-

Reaction Conditions: The reaction mixture is heated for several hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of the compound. While specific spectra are available from suppliers upon request, the expected results are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton of the difluoromethoxy group (-OCHF₂) would appear as a characteristic triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: Signals corresponding to the six carbon atoms would be observed. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: A doublet signal would confirm the presence of the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H (aromatic), C=N and C=C (pyridine ring), C-O (ether), and C-F bonds.[9]

Applications in Research and Drug Development

Bromo-pyridine derivatives are fundamental tools in modern chemical synthesis, serving as key intermediates in the pharmaceutical, agrochemical, and electronics industries.[10] The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2]

This compound is particularly valuable due to its trifunctional nature:

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated, influencing solubility and formulation properties.[11]

-

Bromine Atom: Serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[12]

-

Difluoromethoxy Group: Functions as a bioisostere for other groups, improving metabolic stability and modulating lipophilicity and binding interactions.[3]

The logical workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.

Caption: Drug discovery workflow using this compound.

This workflow highlights how the compound serves as a starting point for creating a library of diverse molecules. These molecules are then screened for biological activity, and promising "hits" are optimized through structure-activity relationship (SAR) studies to develop potent and selective preclinical drug candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1214345-30-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [acrospharma.co.kr]

- 6. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 7. Pyridine,3-bromo-5-(difluoromethoxy)- synthesis - chemicalbook [chemicalbook.com]

- 8. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 3-Bromo-2-(difluoromethoxy)pyridine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides comprehensive technical information on 3-Bromo-2-(difluoromethoxy)pyridine, a key intermediate in modern medicinal chemistry. The document details its physicochemical properties, outlines a detailed experimental protocol for the synthesis of a structurally related compound, and illustrates its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a halogenated pyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural features, including the reactive bromine atom and the difluoromethoxy group, make it a versatile synthon. The difluoromethoxy moiety is of particular interest as it can enhance metabolic stability and modulate the physicochemical properties of parent molecules.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₄BrF₂NO |

| Molecular Weight | 224.00 g/mol |

| CAS Number | 1214345-30-8 |

| Appearance | Typically a colorless to pale yellow liquid or solid |

| Purity | ≥97% |

Synthesis Protocol

Experimental Protocol: Synthesis of a Bromo-(difluoromethoxy)pyridine Derivative

This protocol is based on the synthesis of 2-bromo-6-(difluoromethoxy)pyridine and serves as a representative example.

Step 1: Bromination of 2-Amino-6-methylpyridine

-

In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.

-

While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.

-

After complete dissolution, cool the mixture in an ice bath to between -15°C and -10°C.

-

Slowly add 6.7-7.0 mL of Br₂ over a period of 30 minutes.

-

Continue the reaction for 1.5 hours and then add 12-13 mL of a 0.123 mol/L NaNO₂ solution.

-

After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.

-

Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.

-

Once the addition is complete, raise the temperature to 20-30°C, allow the layers to separate, and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation to obtain 2-bromo-6-methylpyridine.

Step 2: Oxidation to 6-Bromopyridine-2-carboxylic acid

-

In a 200 mL four-necked flask, add 3.4-3.5 g of the prepared 2-bromo-6-methylpyridine and 60-65 mL of deionized water.

-

Heat the mixture to 80°C and add a total of 15-16 g of potassium permanganate in three portions.

-

After reacting for 2-3 hours, cool the mixture to 20-30°C, filter, and wash the solid with deionized water 3-5 times.

-

Combine the filtrate and washings, adjust the pH to 2-3 using 36% hydrochloric acid, and collect the precipitated white solid.

-

Wash the solid with deionized water until the pH is 7.0.

-

Dry the product in a 60-80°C oven for 6-8 hours to obtain 6-bromopyridine-2-carboxylic acid.

Step 3: Formation of 6-Bromopyridine-2-carboxamide

-

In a 200 mL four-necked flask fitted with a reflux condenser and an alkali liquid absorption device, and under a nitrogen atmosphere, add 2.01-2.05 g of 6-bromo-2-pyridinecarboxylic acid and 8-10 mL of SOCl₂.

-

Add 3-4 drops of dimethylformamide and allow the reaction to proceed for 1-2 hours.

-

After the reaction, remove the solvent by vacuum distillation and dry the product under vacuum for 6-8 hours to obtain 6-bromopyridine-2-carboxamide.

Step 4: Final Difluoromethoxylation (Illustrative) Note: The introduction of the difluoromethoxy group is a specialized reaction. A general procedure would involve reacting the corresponding hydroxypyridine with a difluoromethylating agent under basic conditions. The following is an illustrative final step.

-

In a 250 mL three-necked flask, add 100-110 mL of dimethylformamide.

-

Sequentially add the precursor bromopyridine amide, a suitable difluoromethylating agent, and a copper catalyst.

-

Heat the mixture to 125-130°C and stir vigorously for 3-4 hours.

-

After the reaction, cool the mixture to 20-30°C and add 100-110 mL of deionized water.

-

Adjust the pH to 3-4 using 15% hydrochloric acid and stir for 10-15 minutes.

-

Filter the mixture and collect the filter cake.

-

Dry the filter cake in a 60-80°C oven for 6-8 hours to obtain the final product.

Application in Suzuki-Miyaura Cross-Coupling

Bromo-pyridine derivatives are invaluable substrates in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom on the pyridine ring of this compound serves as an excellent leaving group, allowing for the coupling with a wide range of boronic acids or esters to generate more complex, functionalized molecules.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a bromo-pyridine substrate.

Caption: Suzuki Coupling Experimental Workflow.

This workflow highlights the key stages in the palladium-catalyzed coupling of this compound with an organoboron reagent, a common strategy in the synthesis of pharmaceutical intermediates.

Stability of 3-Bromo-2-(difluoromethoxy)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected stability of 3-Bromo-2-(difluoromethoxy)pyridine based on the known properties of its structural components and related chemical entities. As of the date of this guide, specific experimental stability data for this compound is not extensively available in the public domain. The experimental protocols provided are representative methodologies for assessing the stability of similar compounds and should be adapted and validated for specific applications.

Executive Summary

This compound is a halogenated and ether-substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its stability profile is crucial for its synthesis, formulation, storage, and biological application. This guide provides a detailed analysis of its expected thermal, chemical, and metabolic stability, drawing upon data from analogous structures. The difluoromethoxy group is generally considered a metabolically robust bioisostere of a methoxy group, suggesting enhanced stability against oxidative metabolism.[1] However, the pyridine ring and the bromo-substituent introduce potential reactive sites that must be considered. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂NO | [2] |

| Molecular Weight | 224.00 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Chemical Stability

The chemical stability of this compound is influenced by the interplay of its constituent functional groups: the pyridine ring, the bromo-substituent, and the difluoromethoxy group.

Hydrolytic Stability

The ether linkage in the difluoromethoxy group is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, cleavage of the ether bond could potentially occur, although likely requiring harsh conditions. The pyridine ring itself is a weak base and can be protonated under acidic conditions, which may influence the overall reactivity of the molecule.

Oxidative Stability

The pyridine ring is relatively resistant to oxidation.[4] However, the presence of the electron-donating difluoromethoxy group may slightly activate the ring towards oxidative processes. The difluoromethoxy group itself is expected to be highly stable towards oxidation due to the strong C-F bonds.[1]

Photostability

Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond.[5] Therefore, it is anticipated that this compound may exhibit some degree of photolability upon exposure to UV or visible light. Photostability testing is crucial to determine its sensitivity to light and to establish appropriate handling and storage conditions.

Thermal Stability

The thermal stability of this compound is expected to be moderate. While the difluoromethoxy group is generally thermally stable, the bromo-substituent on the pyridine ring could be a point of thermal degradation. Thermal decomposition may lead to the formation of various degradation products, and a thorough analysis using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to determine its decomposition profile. For related compounds like 3-bromopyridine, thermal decomposition can produce toxic fumes, including hydrogen bromide, carbon monoxide, and nitrogen oxides.[6]

Metabolic Stability

The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability by preventing O-demethylation, a common metabolic pathway for methoxy-containing compounds.[1] The C-F bonds are highly resistant to cleavage by metabolic enzymes.[1] Therefore, this compound is expected to exhibit greater metabolic stability compared to its methoxy analog. However, metabolism may still occur at other sites on the molecule, such as the pyridine ring (e.g., hydroxylation) or through enzymatic modification of the bromo-substituent. In vitro metabolism studies using liver microsomes are essential to determine its metabolic fate.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for assessing the stability of this compound. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific molecule.

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.[7]

6.1.1 General Workflow for Forced Degradation

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 3. ijpsm.com [ijpsm.com]

- 4. researchgate.net [researchgate.net]

- 5. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, a plausible synthetic route, and available safety information.

Chemical Identity and Properties

This compound is a halogenated and fluorinated heterocyclic compound. The introduction of the difluoromethoxy group can significantly alter the physicochemical and pharmacological properties of parent molecules, often leading to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity to biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214345-30-8 | BLD Pharm, Acros Pharmatech |

| Molecular Formula | C₆H₄BrF₂NO | PubChem |

| Molecular Weight | 224.01 g/mol | BLD Pharm, Acros Pharmatech |

| Purity | Typically ≥97% | Acros Pharmatech |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Commercial Availability

This compound is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number/Reference | Available Quantities |

| BLD Pharm | BD252815 | Custom |

| Acros Pharmatech | ACRO-PRD1072 | 250mg, 1g, 5g |

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in readily accessible scientific literature, a plausible two-step synthetic route can be proposed based on established organic chemistry principles. This involves the difluoromethoxylation of a suitable pyridine precursor followed by regioselective bromination.

Caption: Proposed two-step synthesis of this compound.

Plausible Experimental Protocol

Step 1: Synthesis of 2-(Difluoromethoxy)pyridine

This step would involve the reaction of 2-hydroxypyridine with a suitable difluoromethylating agent. A common method for introducing the difluoromethoxy group is the use of sodium chlorodifluoroacetate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

-

Materials: 2-Hydroxypyridine, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF).

-

Procedure: To a solution of 2-hydroxypyridine in DMF, sodium chlorodifluoroacetate would be added portion-wise at an elevated temperature (e.g., 100-120 °C). The reaction would be monitored by a suitable technique (e.g., TLC or GC-MS) until completion. After cooling, the reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by column chromatography to yield 2-(difluoromethoxy)pyridine.

Step 2: Synthesis of this compound

The second step involves the regioselective bromination of 2-(difluoromethoxy)pyridine. The difluoromethoxy group is an ortho-, para-directing group, and the pyridine nitrogen deactivates the ring towards electrophilic substitution. Therefore, bromination is expected to occur at the 3- or 5-position. The use of a suitable brominating agent and catalyst can favor the formation of the 3-bromo isomer.

-

Materials: 2-(Difluoromethoxy)pyridine, N-Bromosuccinimide (NBS) or Bromine (Br₂), Sulfuric acid (or other suitable acid catalyst), Solvent (e.g., acetonitrile or a chlorinated solvent).

-

Procedure: To a solution of 2-(difluoromethoxy)pyridine in a suitable solvent, the brominating agent (e.g., NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid) would be added. The reaction mixture would be stirred at a controlled temperature (e.g., room temperature to 50 °C) and monitored for completion. Upon completion, the reaction would be quenched, and the product extracted. The organic extracts would be washed, dried, and concentrated. The final product, this compound, would be purified by column chromatography or recrystallization.

Spectroscopic Data

Specific, experimentally obtained spectroscopic data for this compound is not widely available in public databases. However, predicted mass spectrometry data can be found.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 223.95171 |

| [M+Na]⁺ | 245.93365 |

| [M-H]⁻ | 221.93715 |

Source: PubChem.[1]

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Logical Workflow for Use in Research

The utility of this compound in drug discovery and materials science lies in its potential as a building block for more complex molecules. The bromo substituent serves as a versatile handle for various cross-coupling reactions.

Caption: Workflow for the utilization of this compound.

This workflow illustrates how the bromo substituent on the pyridine ring can be readily transformed into various other functional groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs or for the development of new materials with tailored electronic and physical properties.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(difluoromethoxy)pyridine is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce a wide range of molecular complexity. This document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C₆H₄BrF₂NO |

| Molecular Weight | 224.00 g/mol |

| Appearance | Colorless to yellow liquid |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Safety Precautions: this compound is expected to be harmful if swallowed, and irritating to the skin and eyes, and may cause respiratory irritation.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or their esters.[7][8][9] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[9]

Catalytic Cycle for Suzuki-Miyaura Coupling

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 3-Bromo-2-(difluoromethoxy)pyridine as a key starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The incorporation of a difluoromethoxy group at the 2-position can enhance metabolic stability and modulate the physicochemical properties of the resulting inhibitor. These notes focus on the synthesis of a representative PIM kinase inhibitor, leveraging common and robust cross-coupling methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols for synthesis, purification, and in vitro evaluation are provided, along with illustrative diagrams of signaling pathways and experimental workflows.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The pyridine ring is a common heterocyclic scaffold found in a multitude of FDA-approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor to the hinge region of the kinase domain. The this compound building block offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 3-position serves as a convenient handle for introducing diverse aryl or amino substituents through well-established palladium-catalyzed cross-coupling reactions. The difluoromethoxy group offers potential advantages in terms of increased metabolic stability and improved pharmacokinetic properties.

This document outlines the synthetic strategy and provides detailed protocols for the preparation of a representative PIM kinase inhibitor from this compound. PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in promoting cell survival and proliferation.

Target Kinase Family: PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are oncogenic serine/threonine kinases that play a significant role in tumorigenesis by phosphorylating a wide range of substrates involved in cellular metabolism, proliferation, and survival. Overexpression of PIM kinases is observed in many solid and hematological malignancies, often correlating with poor prognosis. The three PIM isoforms (PIM-1, PIM-2, and PIM-3) have overlapping functions, making the development of pan-PIM inhibitors an attractive therapeutic strategy. PIM kinases are downstream effectors of the JAK/STAT pathway and can also be regulated by other signaling cascades. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

PIM Kinase Signaling Pathway

The following diagram illustrates a simplified PIM kinase signaling pathway, highlighting its role in cell survival and proliferation.

Caption: Simplified PIM Kinase Signaling Pathway.

Synthetic Strategy

The synthesis of the target PIM kinase inhibitor from this compound is proposed to proceed via a two-step sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This approach allows for the modular construction of the final compound, enabling the exploration of structure-activity relationships (SAR) by varying the coupling partners.

Synthetic Workflow Diagram

The following diagram outlines the general synthetic workflow.

Caption: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Microwave reaction vials

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vial with nitrogen or argon (repeat three times).

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100-120 °C for 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted pyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between the aryl-substituted pyridine intermediate and a primary or secondary amine.

Materials:

-

Aryl-substituted pyridine intermediate from Protocol 1 (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Toluene (anhydrous)

-

Schlenk tube or sealed reaction vessel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add the aryl-substituted pyridine intermediate, Cs₂CO₃, and Xantphos.

-

Evacuate and backfill the tube with nitrogen or argon (repeat three times).

-

Add Pd₂(dba)₃ and the amine.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Data Presentation

The following tables provide representative data for a hypothetical PIM kinase inhibitor synthesized using the described methods. The data is for illustrative purposes to demonstrate how to present quantitative results.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) |

| PIM-Inhibitor-01 | PIM-1 | 15 |

| PIM-Inhibitor-01 | PIM-2 | 45 |

| PIM-Inhibitor-01 | PIM-3 | 25 |

| Staurosporine (Control) | PIM-1 | 12 |

Table 2: Selectivity Profile of PIM-Inhibitor-01

| Kinase | % Inhibition at 1 µM |

| PIM-1 | 98 |

| PIM-2 | 92 |

| PIM-3 | 95 |

| CDK2/CycA | 15 |

| VEGFR2 | 22 |

| EGFR | 8 |

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for determining the in vitro potency of the synthesized compounds against the target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Kinase (e.g., recombinant PIM-1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Synthesized inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted inhibitor or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay Workflow

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic routes outlined in these application notes, employing robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a clear and efficient pathway for the generation of diverse chemical libraries for screening and lead optimization. The representative protocols and data presentation formats serve as a comprehensive guide for researchers in the field of drug discovery and development. Further exploration of different arylboronic acids and amines in the described synthetic workflow can lead to the discovery of potent and selective inhibitors for various kinase targets.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-(difluoromethoxy)pyridine with various organoboron reagents. The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds.[1] The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of 3-aryl-2-(difluoromethoxy)pyridines, which are valuable intermediates in medicinal chemistry and drug discovery.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[2][3] The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[4]

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which possesses both an electron-withdrawing difluoromethoxy group and a pyridine nitrogen, optimization of these parameters is crucial. The following table summarizes typical conditions that have proven effective for the Suzuki coupling of structurally related bromopyridines and other challenging aryl bromides.[5][6]

| Entry | Organoboron Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O (4:1) | 90 | 18 | 75-85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (5:1) | 80 | 24 | 70-80 |

| 5 | Pyridine-3-boronic acid pinacol ester | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 12 | 65-75 |

Experimental Protocols

The following protocols provide a detailed methodology for a standard Suzuki-Miyaura cross-coupling reaction and a microwave-assisted variation.

Protocol 1: Standard Thermal Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure that can be adapted for a range of boronic acids and esters.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Purification supplies (e.g., silica gel for column chromatography, ethyl acetate, hexanes)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the organoboron reagent (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2-3 eq.).

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-(difluoromethoxy)pyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is suitable for rapid reaction optimization and synthesis.[7]

Materials:

-

Same as Protocol 1, with the addition of a microwave synthesis vial.

Procedure:

-

To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the organoboron reagent (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2-3 eq.).